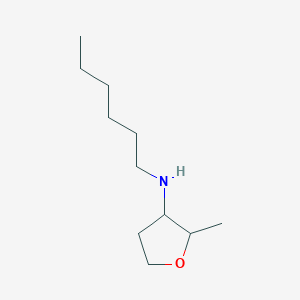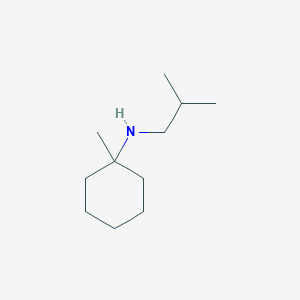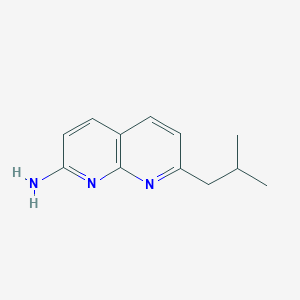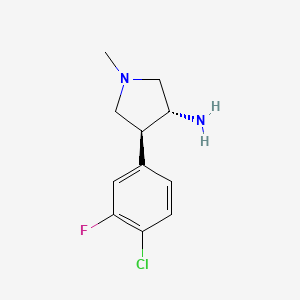
Rel-(3R,4S)-4-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(3R,4S)-4-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a pyrrolidine ring substituted with a 4-chloro-3-fluorophenyl group and a methyl group, making it an interesting subject for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chloro-3-fluorophenyl Group: This step may involve nucleophilic substitution reactions using 4-chloro-3-fluorobenzene derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions could target the aromatic ring or the pyrrolidine ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to dehalogenated products.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with receptors or enzymes, modulating their activity. The presence of the 4-chloro-3-fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
- 4-(4-chlorophenyl)-1-methylpyrrolidin-3-amine
- 4-(3-fluorophenyl)-1-methylpyrrolidin-3-amine
Uniqueness
Rel-(3R,4S)-4-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine is unique due to the specific combination of substituents on the pyrrolidine ring, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C11H14ClFN2 |
|---|---|
分子量 |
228.69 g/mol |
IUPAC名 |
(3R,4S)-4-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H14ClFN2/c1-15-5-8(11(14)6-15)7-2-3-9(12)10(13)4-7/h2-4,8,11H,5-6,14H2,1H3/t8-,11+/m1/s1 |
InChIキー |
LTLMCCREECKIAJ-KCJUWKMLSA-N |
異性体SMILES |
CN1C[C@@H]([C@H](C1)N)C2=CC(=C(C=C2)Cl)F |
正規SMILES |
CN1CC(C(C1)N)C2=CC(=C(C=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B13322132.png)
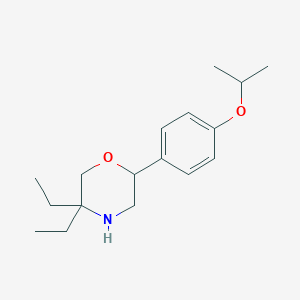
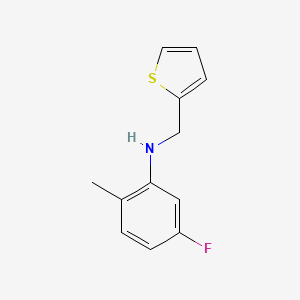

![N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13322157.png)
amine](/img/structure/B13322161.png)
![1-Ethyl-1,7-diazaspiro[4.5]decane](/img/structure/B13322165.png)
![2,7-Diethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13322176.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride](/img/structure/B13322182.png)
